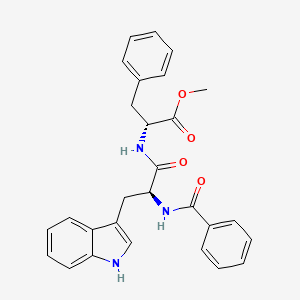

Methyl benzoyl-L-tryptophyl-D-phenylalaninate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

HCH6-1 es un compuesto dipeptídico sintético conocido por su papel como antagonista competitivo del receptor 1 de péptidos formílicos (FPR1). Este receptor participa en la activación de neutrófilos, que son un tipo de glóbulo blanco crucial para la respuesta inmunitaria. HCH6-1 ha sido estudiado por sus potenciales efectos terapéuticos en enfermedades inflamatorias, particularmente en la lesión pulmonar aguda .

Mecanismo De Acción

HCH6-1 ejerce sus efectos al unirse al receptor 1 de péptidos formílicos (FPR1) en la superficie de los neutrófilos. Esta unión bloquea la activación del receptor por los péptidos formílicos, que son moléculas de señalización que atraen neutrófilos a sitios de infección o inflamación. Al inhibir FPR1, HCH6-1 previene los eventos de señalización posteriores que conducen a la activación de neutrófilos, incluida la generación de especies reactivas de oxígeno, la liberación de elastasa y la quimiotaxis .

Métodos De Preparación

La síntesis de HCH6-1 implica la formación de una estructura dipeptídica. La ruta sintética específica y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. Se sabe que el compuesto se sintetiza mediante técnicas estándar de síntesis de péptidos, que típicamente implican el acoplamiento de aminoácidos usando reactivos como carbodiimidas o sales de fosfonio .

Análisis De Reacciones Químicas

HCH6-1 principalmente experimenta interacciones con moléculas biológicas en lugar de reacciones químicas tradicionales como la oxidación o la reducción. Inhibe la activación de neutrófilos bloqueando la unión de formil-L-metionil-L-leucil-L-fenilalanina (fMLF) a FPR1. Esta inhibición previene la generación de aniones superóxido, la liberación de elastasa y la quimiotaxis en neutrófilos .

Aplicaciones Científicas De Investigación

HCH6-1 tiene varias aplicaciones de investigación científica:

Enfermedades Inflamatorias: Se utiliza para estudiar el papel de FPR1 en enfermedades inflamatorias, particularmente en la lesión pulmonar aguda.

Investigación del Cáncer: HCH6-1 se ha explorado por sus efectos en las células cancerosas, particularmente en la inhibición de la migración e invasión de las células cancerosas.

Comparación Con Compuestos Similares

HCH6-1 es único en su alta especificidad y potencia como antagonista de FPR1. Compuestos similares incluyen:

Ciclosporina H: Otro antagonista de FPR1, pero con efectos inmunosupresores más amplios.

Boc-MLF: Un péptido sintético que también se dirige a FPR1 pero con diferentes características de unión.

HCH6-1 destaca por su inhibición selectiva de FPR1 sin efectos fuera del objetivo significativos, lo que lo convierte en una herramienta valiosa en la investigación centrada en las respuestas inflamatorias mediadas por neutrófilos .

Actividad Biológica

Methyl benzoyl-L-tryptophyl-D-phenylalaninate is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, pharmacological effects, and comparisons with related compounds.

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps:

- Formation of N-benzoyl-L-tryptophan : L-tryptophan reacts with benzoyl chloride in the presence of a base (e.g., sodium hydroxide).

- Coupling with D-phenylalanine : The resulting N-benzoyl-L-tryptophan is coupled with D-phenylalanine using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

- Methylation : Finally, the carboxyl group is methylated using methyl iodide in the presence of potassium carbonate.

This compound exhibits its biological activity primarily through interactions with various molecular targets:

- Protein Binding : The compound can bind to specific proteins and enzymes, modifying their activity and function. This interaction can influence cellular pathways, including signal transduction and gene expression.

- Receptor Agonism : Similar compounds have been shown to act as agonists for G protein-coupled receptors (GPCRs), which play crucial roles in cellular communication and response mechanisms .

Antimicrobial Properties

Research indicates that related compounds exhibit significant antimicrobial activity. For instance, studies on benzoyl derivatives demonstrated growth-inhibitory effects against various bacterial strains, including E. coli and S. aureus. The structure-activity relationship suggests that modifications in the benzoyl group can enhance or reduce this activity .

Cytotoxicity

The cytotoxic potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against human cancer cells, with IC50 values indicating effective concentrations for therapeutic applications .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Ehrlich's ascites carcinoma | 5 |

| Control (5-Fluorouracil) | Dalton's lymphoma ascites | 10 |

Case Studies

- Antitumor Activity : A study examined the antitumor effects of substituted benzoyl derivatives, revealing that certain compounds showed remarkable inhibition in a Lactobacillus casei model used for antitumor prescreening .

- Neutrophil Activation : Research on similar compounds highlighted their ability to activate neutrophils through GPCR pathways, leading to increased reactive oxygen species production, which is vital for immune responses .

Comparison with Similar Compounds

This compound can be compared with other related compounds to elucidate variations in biological activity:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| N-benzoyl-L-tryptophan | Lacks D-phenylalanine derivative | Lower activity |

| Methylbenzoyl-L-tryptophyl-L-phenylalaninate | Different stereochemistry | Altered receptor interactions |

| Benzoyl-L-tryptophyl-D-phenylalaninate | Absence of methyl group | Variations in solubility |

Propiedades

IUPAC Name |

methyl (2R)-2-[[(2S)-2-benzamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O4/c1-35-28(34)25(16-19-10-4-2-5-11-19)31-27(33)24(30-26(32)20-12-6-3-7-13-20)17-21-18-29-23-15-9-8-14-22(21)23/h2-15,18,24-25,29H,16-17H2,1H3,(H,30,32)(H,31,33)/t24-,25+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFZAIDTRUPTSU-LOSJGSFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.